molecular formula C17H23ClN4O B12240805 1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B12240805
M. Wt: 334.8 g/mol
InChI Key: BGUUROONUNMNDN-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a chlorinated methylphenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with an isocyanate or nitrile oxide under controlled conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the use of piperazine derivatives and suitable leaving groups.

    Chlorination and Methylation: The chlorinated methylphenyl group is incorporated through electrophilic aromatic substitution reactions, using chlorinating agents and methylating reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and ion channels

    Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression regulation

The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)piperazine
  • 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H23ClN4O

Molecular Weight

334.8 g/mol

IUPAC Name

5-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H23ClN4O/c1-12(2)17-19-16(23-20-17)11-21-6-8-22(9-7-21)15-10-14(18)5-4-13(15)3/h4-5,10,12H,6-9,11H2,1-3H3

InChI Key

BGUUROONUNMNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC(=NO3)C(C)C

Origin of Product

United States

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